molecular formula C10H5FN2O4 B1304982 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 67154-40-9

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1304982
CAS RN: 67154-40-9
M. Wt: 236.16 g/mol
InChI Key: FPNVMFULBBEITM-UHFFFAOYSA-N
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Description

The compound "1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione" is a heterocyclic compound that is part of a broader class of compounds with significant biological activities and potential applications in various fields, including medicinal chemistry and materials science. The related compounds discussed in the provided papers include derivatives of pyrrolidine-2,3-dione and 1,4-dihydropyrrolo[3,2-b]pyrrole, which are of interest due to their structural characteristics and properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and strategic placement of substituents to achieve desired properties. For instance, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole were synthesized using a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Similarly, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one was prepared via a three-component reaction, and its derivatives were obtained through further reactions with aliphatic amines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques, including 1D and 2D NMR, and high-resolution mass spectrometry. The placement of electron-withdrawing and electron-donating groups influences the molecular conformation and the photophysical properties of the compounds. For example, the title compound of paper features a planar structure except for the pyrrolidin ring, which adopts an envelope conformation, and the supermolecular assembly is reinforced by π-π interactions and hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of substituents on the pyrrole-2,5-dione nucleus. For instance, methylation of the nitrogen or the 3-hydroxy substituent in 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives dramatically reduced their potency as inhibitors of glycolic acid oxidase, indicating the importance of the acidic functions for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as fluorescence and two-photon absorption, are directly related to their molecular structure. The tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole displayed strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence. The two-photon absorption cross-section values were also significant, which is notable given the limited conjugation in these propeller-shaped dyes . The biological activity of the pyrrolidine-2,3-dione derivatives is also noteworthy, as some derivatives have shown to be potent inhibitors of glycolic acid oxidase, with potential therapeutic applications .

Scientific Research Applications

Corrosion Inhibition

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been investigated for their potential as corrosion inhibitors. These compounds demonstrated effective inhibition against the corrosion of carbon steel in hydrochloric acid solutions. Their efficiency increased with concentration, and they adhered to the steel surface through a chemisorption process, as evidenced by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Safety And Hazards

The safety and hazards of “1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione” are not known. However, the related compound “(4-Fluoro-3-nitrophenyl)(phenyl)Methanone” has a safety data sheet available6.


properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVMFULBBEITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382566
Record name 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

CAS RN

67154-40-9
Record name 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Eloh, M Demurtas, MG Mura, A Deplano… - Journal of agricultural …, 2016 - ACS Publications
Different maleimide derivatives were synthesized and assayed for their in vitro activity on the soil inhabiting, plant-parasitic nematode Meloidogyne incognita, also known as root-knot …
Number of citations: 38 pubs.acs.org
K Eloh - 2019 - iris.unica.it
Plant diseases cause economic challenges because they are responsible for estimated pre-and postharvest losses of 16–28% of crops yearly. Control is aimed at the use of chemical …
Number of citations: 2 iris.unica.it

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